Ethyl 2-(3-chlorophenyl)-2-oxoacetate

Description

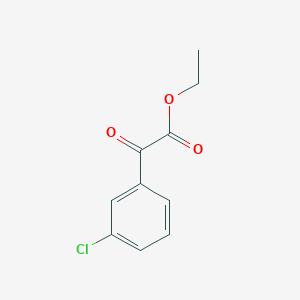

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORWOAPLLYVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374498 | |

| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62123-73-3 | |

| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chlorobenzoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-oxoacetate

CAS Number: 62123-73-3

This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a versatile synthetic intermediate with significant potential in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

This compound, also known as Ethyl 3-chlorobenzoylformate, is an organic compound with the molecular formula C₁₀H₉ClO₃[1]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62123-73-3 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | ETHYL 3-CHLOROBENZOYLFORMATE | [1] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| LogP | 2.0858 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [1] |

Synthesis

The primary route for the synthesis of aryl α-keto esters like this compound is through the Friedel-Crafts acylation of the corresponding aromatic compound.[2] This classic method involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation (Adapted from the synthesis of the bromo-analog)

This protocol is adapted from the well-established synthesis of the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate, and is expected to be highly applicable for the synthesis of the 3-chloro derivative.

Materials:

-

Chlorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as a solvent

-

2M Hydrochloric acid (HCl) for workup

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.

-

After the addition is complete, add chlorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Ethyl oxalyl chloride is a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data (Predicted)

| ¹H NMR (CDCl₃, 400 MHz) | ||||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.10 | t | ~1.8 | 1H | Ar-H |

| ~7.90 | dt | ~7.8, 1.2 | 1H | Ar-H |

| ~7.65 | ddd | ~8.0, 2.0, 1.0 | 1H | Ar-H |

| ~7.45 | t | ~7.9 | 1H | Ar-H |

| 4.47 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.43 | t | 7.1 | 3H | -OCH₂CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~185.5 | C=O (keto) |

| ~163.8 | C=O (ester) |

| ~135.0 | Ar-C |

| ~134.8 | Ar-C |

| ~132.5 | Ar-C |

| ~130.8 | Ar-C |

| ~128.5 | Ar-C |

| ~125.0 | Ar-C |

| 62.7 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

| Infrared (IR) Spectroscopy | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (keto) |

| ~1595, 1475 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key reactive sites: the α-ketoester functionality and the chlorinated phenyl ring.

-

α-Ketoester Moiety: This group is a versatile handle for various chemical transformations. The ketone can undergo nucleophilic addition, condensation, and reduction reactions, while the ester can be hydrolyzed, transesterified, or converted to an amide. This dual reactivity allows for the construction of a wide array of heterocyclic compounds.

-

Aryl Halide: The chlorine atom on the phenyl ring serves as a site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the introduction of diverse substituents and the synthesis of complex molecular scaffolds, which is a crucial strategy in drug discovery programs for generating libraries of compounds for biological screening.

Derivatives of similar α-keto esters have been investigated for a range of biological activities, including their use as intermediates in the synthesis of anticoagulants and other pharmaceuticals. For instance, related compounds are used in the synthesis of quinoxaline and hydantoin derivatives, which are known to possess antimicrobial, anticancer, and anticonvulsant properties.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis and subsequent reaction of this compound.

References

ETHYL 3-CHLOROBENZOYLFORMATE properties

An In-depth Technical Guide to Ethyl 3-chlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chlorobenzoylformate, also known as ethyl 2-(3-chlorophenyl)-2-oxoacetate, is an α-keto ester of significant interest in synthetic organic chemistry and biocatalysis. Its utility as a substrate for producing valuable chiral building blocks, such as optically pure mandelate esters, positions it as a relevant compound in the field of drug discovery and development. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in asymmetric synthesis.

Chemical Identity and Physicochemical Properties

Ethyl 3-chlorobenzoylformate is a halogenated aromatic α-keto ester. While extensive experimental data on its physical properties are not widely published, key identifiers and computed values provide a foundational understanding of the compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | Ethyl 3-chlorobenzoylformate |

| CAS Number | 62123-73-3[1][2][3] |

| Molecular Formula | C₁₀H₉ClO₃[1][4] |

| Molecular Weight | 212.63 g/mol [1][4] |

| InChI | InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3[5] |

| InChIKey | AORWOAPLLYVOEU-UHFFFAOYSA-N[5] |

| SMILES | CCOC(=O)C(=O)C1=CC(=CC=C1)Cl[2][6] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Powder or clear liquid | Commercial sources vary in their description.[7] |

| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature | Recommended for maintaining stability.[2][6] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Computationally predicted.[6] |

| logP | 2.0858 | Computationally predicted.[6] |

| Hydrogen Bond Donors | 0 | Computationally predicted.[6] |

| Hydrogen Bond Acceptors | 3 | Computationally predicted.[6] |

| Rotatable Bonds | 3 | Computationally predicted.[6] |

Note: Experimental values for boiling point, melting point, and density are not consistently available in public literature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Ethyl 3-chlorobenzoylformate. The following data has been reported in the literature.

Table 3: NMR Spectroscopic Data (CDCl₃)

| Type | Chemical Shift (δ) / ppm | Assignment |

| ¹H NMR | 1.43 (t, J = 7.2 Hz, 3H) | -O-CH₂-CH₃ |

| 4.46 (q, J = 7.2 Hz, 2H) | -O-CH₂ -CH₃ | |

| 7.47 (t, J = 7.8 Hz, 1H) | Ar-H | |

| 7.60-7.65 (m, 1H) | Ar-H | |

| 7.89-7.94 (m, 1H) | Ar-H | |

| 8.00-8.03 (m, 1H) | Ar-H | |

| ¹³C NMR | 14.2 | -O-CH₂-CH₃ |

| 62.8 | -O-CH₂ -CH₃ | |

| 128.3 | Ar-C | |

| 129.9 | Ar-C | |

| 130.3 | Ar-C | |

| 134.1 | Ar-C | |

| 134.9 | Ar-C | |

| 163.2 (Est.) | C =O (Ester) | |

| 185.1 (Est.) | C =O (Keto) |

NMR data sourced from a supplementary information file from The Royal Society of Chemistry.[1] The chemical shifts for the two carbonyl carbons were not explicitly listed for this compound but are estimated based on a structurally similar compound (Ethyl 4-bromobenzoylformate) from the same source.

Synthesis and Experimental Protocols

The synthesis of α-keto esters like Ethyl 3-chlorobenzoylformate can be achieved through various methods. A notable example is the rhodium-catalyzed reaction of ethyl cyanoformate with an appropriate arylboronic acid.[1]

General Synthesis Protocol: Rhodium-Catalyzed Cross-Coupling

This protocol describes the synthesis of Ethyl 3-chlorobenzoylformate from 3-chlorophenylboronic acid and ethyl cyanoformate.

Reagents and Equipment:

-

3-chlorophenylboronic acid

-

Ethyl cyanoformate

-

[Rh(OH)(cod)]₂ (Rhodium catalyst)

-

Boric acid (H₃BO₃)

-

1,4-Dioxane (freshly distilled)

-

Ethyl acetate (AcOEt)

-

Citric acid (10% aqueous solution)

-

Water and Brine

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Preparative thin-layer chromatography (TLC) equipment

Procedure:

-

In a reaction vessel under an Argon atmosphere, combine 3-chlorophenylboronic acid (0.6 mmol, 1.2 equiv), boric acid (1.0 mmol, 2.0 equiv), [Rh(OH)(cod)]₂ (0.0125 mmol, 2.5 mol%), and ethyl cyanoformate (0.5 mmol, 1.0 equiv) in 1,4-dioxane (1 ml).[1]

-

Stir the mixture for 30 minutes at room temperature.[1]

-

Heat the reaction mixture to 60 °C and maintain for 3 hours.[1]

-

After the reaction period, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 ml) and wash with a 10% aqueous citric acid solution (5 ml).[1]

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 5 ml).[1]

-

Combine all organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting residue by preparative thin-layer chromatography (using a hexane:ethyl acetate solvent system) to yield Ethyl 3-chlorobenzoylformate. An 81% yield has been reported for this procedure.[1]

Applications in Drug Development and Asymmetric Synthesis

The primary application of Ethyl 3-chlorobenzoylformate is as a prochiral substrate in asymmetric synthesis to produce enantiomerically pure α-hydroxy esters (mandelates). These products are valuable chiral intermediates for the synthesis of pharmaceuticals.

Biocatalytic Reduction

Ethyl 3-chlorobenzoylformate serves as a substrate for aldo-keto reductase (AKR) enzymes.[3] These enzymes, often from microorganisms like Candida tenuis, catalyze the stereoselective reduction of the α-keto group to a hydroxyl group, using a cofactor such as NADH. This enzymatic transformation is highly valued for its exceptional enantioselectivity, often yielding the corresponding ethyl (R)- or (S)-3-chloromandelate with high turnover numbers and enantiomeric excess.[3]

The efficiency of this reduction can be significantly enhanced through protein engineering of the reductase enzyme, making it a viable method for the industrial production of chiral intermediates.[3]

Asymmetric Hydrogenation

In addition to biocatalysis, Ethyl 3-chlorobenzoylformate is used in metal-catalyzed asymmetric hydrogenation reactions.[4] Chiral catalysts, such as platinum nanoparticles stabilized by chiral ionic liquids, can facilitate the hydrogenation of the keto group to produce the chiral alcohol with high conversion and enantioselectivity.[4] This method represents a key strategy in chemical synthesis for creating stereogenic centers.

Safety and Handling

Specific safety and toxicology data for Ethyl 3-chlorobenzoylformate are not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the specific vendor.

Conclusion

Ethyl 3-chlorobenzoylformate is a valuable reagent for chemists in the pharmaceutical and fine chemical industries. Its utility as a precursor to enantiomerically pure α-hydroxy esters via both biocatalytic and chemocatalytic routes underscores its importance. While comprehensive physical property data is sparse, the available information on its synthesis, characterization, and reactivity provides a solid foundation for its application in research and development.

References

- 1. rsc.org [rsc.org]

- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 3. Acceleration of an aldo-keto reductase by minimal loop engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mthis compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Molecular Structure and SMILES of C10H9ClO3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomers, and relevant biological data for the chemical formula C10H9ClO3. The primary focus is on the most scientifically and pharmaceutically significant isomer, Clofibric Acid, a well-known peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended to serve as a valuable resource for professionals in research and drug development.

Understanding Isomerism for C10H9ClO3

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[1] This difference in atomic arrangement can lead to distinct physical and chemical properties. For the molecular formula C10H9ClO3, several types of structural isomers are theoretically possible, though one is predominantly studied.

-

Positional Isomers: These isomers have the same carbon skeleton and functional groups, but the position of the functional groups on the skeleton differs.[2] For C10H9ClO3, this could involve the chlorine atom being at different positions on the aromatic ring (ortho, meta, or para).

-

Functional Group Isomers: These isomers have the same molecular formula but different functional groups.[3] For instance, a C10H9ClO3 molecule could exist as a carboxylic acid, an ester, or contain other functional groups like a ketone or an aldehyde, leading to vastly different chemical properties.[4]

While multiple isomers can be drawn, the vast majority of scientific literature and research in drug development for C10H9ClO3 centers on 2-(4-chlorophenoxy)-2-methylpropanoic acid , commonly known as Clofibric Acid .

Core Compound Profile: Clofibric Acid

Clofibric acid is the biologically active metabolite of the lipid-lowering drug clofibrate.[5] It functions as a PPARα agonist, playing a crucial role in the regulation of lipid metabolism.[6]

Molecular Structure and SMILES:

Quantitative Data Summary

The following table summarizes key quantitative data for Clofibric Acid, compiled from various chemical and pharmacological databases.

| Property | Value | Reference |

| Molecular Formula | C10H11ClO3 | [5] |

| Molecular Weight | 214.64 g/mol | [5] |

| Melting Point | 118-123 °C | [6] |

| XLogP3 | 2.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Solubility in DMSO | ≥9.35 mg/mL | [7] |

| Solubility in Ethanol | ≥123.2 mg/mL | [7] |

| PPARα EC50 | ~55 µM | [6] |

Experimental Protocols

A key experiment for assessing the activity of Clofibric Acid and other fibrates is the PPARα activation assay, often a cell-based reporter assay.

Representative Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol describes a general method for quantifying the agonist activity of a test compound like Clofibric Acid on human PPARα using a luciferase reporter system.

-

Cell Culture and Plating:

-

Use a mammalian cell line (e.g., HEK293, HepG2) engineered to express the human PPARα protein and a luciferase reporter gene linked to a PPARα-responsive promoter.[8]

-

Thaw cryopreserved reporter cells in a 37°C water bath and suspend them in the provided Cell Recovery Medium.[8]

-

Dispense 100 µL of the cell suspension into the wells of a 96-well assay plate and incubate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.[8]

-

-

Preparation of Test Compound and Controls:

-

Prepare a stock solution of Clofibric Acid in a suitable solvent like DMSO.

-

Perform a serial dilution of the Clofibric Acid stock to create a range of concentrations for dose-response analysis (e.g., 0.412 nM to 300 nM).[8]

-

Prepare a positive control (e.g., a known potent PPARα agonist like GW7647) and a negative control (vehicle, e.g., DMSO at a final concentration ≤ 0.4%).[8]

-

-

Cell Treatment:

-

After the initial incubation, discard the cell recovery medium from the wells.

-

Add 100 µL of the prepared treatment media (containing different concentrations of Clofibric Acid, positive control, or negative control) to the respective wells.[8]

-

Incubate the plate for another 22-24 hours under the same conditions.[8]

-

-

Luciferase Assay and Data Acquisition:

-

Prepare the Luciferase Detection Reagent by mixing the provided detection substrate and buffer.[8]

-

Remove the assay plate from the incubator and discard the treatment media.[9]

-

Add 100 µL of the Luciferase Detection Reagent to each well.[9]

-

Immediately measure the luminescence using a plate-reading luminometer.[9]

-

-

Data Analysis:

-

Quantify the luminescence as Relative Light Units (RLU).

-

Normalize the RLU values by calculating the fold-activation over the vehicle control.

-

Plot the fold-activation against the log of the compound concentration and fit a non-linear regression curve to determine the EC50 value.

-

Visualization of Core Mechanisms

Signaling Pathway for PPARα Activation by Clofibric Acid

The following diagram illustrates the mechanism of action of Clofibric Acid as a PPARα agonist.

Caption: PPARα signaling pathway activated by Clofibric Acid.

Experimental Workflow for PPARα Luciferase Reporter Assay

The following diagram outlines the key steps in the experimental protocol described above.

Caption: Workflow for a PPARα luciferase reporter assay.

References

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 3. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 4. Key Notes On Functional Isomerism [unacademy.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 8. korambiotech.com [korambiotech.com]

- 9. med.emory.edu [med.emory.edu]

Spectroscopic and Synthetic Profile of Ethyl 2-(3-chlorophenyl)-2-oxoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, experimentally determined Nuclear Magnetic Resonance (NMR) data, and predicted Infrared (IR) and Mass Spectrometry (MS) data based on closely related analogs. Furthermore, detailed experimental protocols for its synthesis and spectroscopic characterization are provided to support its application in research and development.

Physicochemical Properties

This compound is a halogenated aromatic alpha-keto ester. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 62123-73-3 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |

| Molecular Weight | 212.63 g/mol | [1][2] |

| Synonyms | Ethyl 3-chlorobenzoylformate | [1][2] |

| Appearance | Colorless liquid | |

| Storage | Store in a cool, dry place, sealed. Recommended storage at 2-8°C. | [1][2] |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The ¹H and ¹³C NMR data are experimentally determined, while the IR and MS data are predicted based on the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data was obtained in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.94 | s | 1H | Ar-H | |

| 7.84 | d | 1H | 7.8 | Ar-H |

| 7.58-7.52 | m | 1H | Ar-H | |

| 7.39 | t | 1H | 7.8 | Ar-H |

| 4.38 | q | 2H | 7.0 | -OCH₂CH₃ |

| 1.36 | t | 3H | 7.0 | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 184.8 | C=O (keto) |

| 163.0 | C=O (ester) |

| 135.2 | Ar-C |

| 134.8 | Ar-C |

| 134.1 | Ar-C |

| 130.2 | Ar-C |

| 129.9 | Ar-C |

| 128.2 | Ar-C |

| 62.6 | -OCH₂CH₃ |

| 14.1 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted)

Note: The following IR data is predicted based on characteristic group frequencies and data for the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate.[3]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (keto) |

| ~1590, 1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1080 | Medium | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

Note: The following mass spectrometry fragmentation data is predicted based on the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate. The molecular ion peak will differ due to the different halogen.[3]

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Interpretation |

| 212/214 | [M]⁺ (Molecular ion peak with Cl isotopes) |

| 183/185 | [M - C₂H₅]⁺ |

| 169 | [M - OCH₂CH₃]⁺ |

| 141 | [M - COOCH₂CH₃]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established Friedel-Crafts acylation methods for the synthesis of analogous aryl ketoesters.[4]

Materials:

-

3-Chlorobromobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add 3-chlorobromobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 2M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocols

The following are generalized protocols for acquiring the spectroscopic data.[3]

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse width, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds. Accumulate a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm).

3.2.2. IR Spectroscopy

-

Sample Preparation: For a liquid sample, prepare a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample holder. Record the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add at least 16 scans.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition: Use a standard electron energy of 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of Ethyl 2-(3-chlorophenyl)-2-oxoacetate

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-oxoacetate

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a key organic intermediate. It details the compound's physicochemical properties, spectroscopic profile, synthesis and purification protocols, and its applications in synthetic chemistry, particularly in the development of heterocyclic compounds relevant to the pharmaceutical industry.

Physicochemical and Computational Properties

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 62123-73-3 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | ETHYL 3-CHLOROBENZOYLFORMATE | [1] |

| Purity | ≥96-97% | [1][3] |

| Appearance | Not explicitly stated; related compounds are colorless to pale-yellow liquids. | |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Table 2: Computed Chemical Properties

| Property | Value | Reference(s) |

| TPSA (Topological Polar Surface Area) | 43.37 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.0858 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Spectroscopic Profile

Experimental spectra for this compound are not widely published. The following data is predicted based on its structural analogue, Ethyl 2-(3-bromophenyl)-2-oxoacetate, and serves as a reliable reference for spectral interpretation.[4]

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | t (J ≈ 1.8 Hz) | 1H | H-2' (Ar-H) |

| ~7.95 | dt (J ≈ 7.8, 1.2 Hz) | 1H | H-6' (Ar-H) |

| ~7.70 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 1H | H-4' (Ar-H) |

| ~7.40 | t (J ≈ 7.9 Hz) | 1H | H-5' (Ar-H) |

| 4.47 | q (J = 7.1 Hz) | 2H | -OCH₂ CH₃ |

| 1.43 | t (J = 7.1 Hz) | 3H | -OCH₂CH₃ |

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C =O (keto) |

| ~163.5 | C =O (ester) |

| ~137.0 | C-3' (Ar-C) |

| ~134.5 | C-1' (Ar-C) |

| ~132.0 | C-6' (Ar-C) |

| ~130.5 | C-5' (Ar-C) |

| ~128.0 | C-2' (Ar-C) |

| ~123.0 | C-4' (Ar-C) |

| 62.5 | -OCH₂ CH₃ |

| 14.0 | -OCH₂CH₃ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (keto) |

| ~1590, 1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Experimental Protocols

The following protocols are based on established methodologies for analogous compounds and are directly applicable for the synthesis, purification, and analysis of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst.

Materials:

-

Chlorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard flame-dried glassware, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM. Cool the suspension to 0°C using an ice bath.

-

Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.

-

Arene Addition: Following the formation of the acylium ion, add chlorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity and concentration of aromatic keto esters. The following provides a starting point for method development.

Instrumentation & Conditions:

-

System: Standard HPLC with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). This should be optimized for ideal retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined by UV scan (typically in the 254-280 nm range for aromatic ketones).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards through serial dilution (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter prior to injection.

-

Analysis: Inject the standards to create a calibration curve, followed by the samples to determine purity or concentration.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by its two adjacent electrophilic carbonyl groups (ketone and ester) and the chlorinated phenyl ring.

-

Carbonyl Reactivity: The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This allows for selective reactions. A key application is its condensation with binucleophiles to form heterocyclic systems.

-

Aryl Chloride Reactivity: The chlorine atom on the phenyl ring is relatively unreactive towards nucleophilic aromatic substitution but can be utilized in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

Application: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. They can be synthesized via the condensation of an α-dicarbonyl compound with an o-phenylenediamine.

Reaction Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid or ethanol.

-

Heat the mixture to reflux for 4-6 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.

This technical guide serves as a foundational resource for the handling, synthesis, and application of this compound in a research and development context. Researchers should always consult safety data sheets (SDS) before handling any chemicals and may need to optimize the provided protocols for their specific experimental conditions.

References

An In-depth Technical Guide to the Friedel-Crafts Synthesis of Aryl Ketoesters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts synthesis of aryl ketoesters, a pivotal reaction in organic chemistry for the formation of carbon-carbon bonds and the introduction of versatile ketoester moieties to aromatic and heteroaromatic rings. Aryl ketoesters are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. This document details the core principles of the reaction, provides specific experimental protocols for the synthesis of α, β, and γ-aryl ketoesters, and presents quantitative data to facilitate comparison of methodologies.

Core Principles of Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The key reactive intermediate is a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid.[1]

The primary advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, thus preventing multiple acylations.[2] This allows for the synthesis of monoacylated products with high selectivity.

Limitations of the reaction include:

-

The aromatic ring must be at least as reactive as a halobenzene. Rings with strongly deactivating substituents do not react.

-

The reaction often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst.

-

Aromatic rings containing basic functional groups like amines can be problematic as they can be acylated or complex with the Lewis acid.

Synthesis of α-Aryl Ketoesters

α-Aryl ketoesters, also known as aryl glyoxylic esters, are valuable synthetic intermediates. A common route to these compounds involves the Friedel-Crafts acylation of arenes with an oxalyl chloride derivative, such as ethyl oxalyl chloride. For electron-rich heterocycles like indoles and pyrroles, the reaction can proceed under milder conditions.

Acylation of Arenes with Ethyl Oxalyl Chloride

The direct acylation of simple arenes with ethyl oxalyl chloride in the presence of a strong Lewis acid like aluminum chloride provides a direct route to ethyl aryl glyoxylates.

Acylation of Indoles

Indoles react readily with oxalyl chloride to form an indole-3-glyoxylyl chloride, which can then be treated with an alcohol to yield the corresponding α-ketoester.[3] This two-step, one-pot procedure is highly efficient for the synthesis of indole-3-glyoxylic esters.[4]

Synthesis of β-Aryl Ketoesters

β-Aryl ketoesters are important building blocks in the synthesis of various heterocyclic compounds and pharmaceuticals. A direct approach to these molecules is the Friedel-Crafts acylation of an aromatic compound with a malonyl monoester monoacyl chloride.

Acylation of Arenes with Ethyl Malonyl Chloride

The reaction of an arene with ethyl malonyl chloride in the presence of a Lewis acid catalyst affords the corresponding ethyl 3-aryl-3-oxopropanoate.

Synthesis of γ-Aryl Ketoesters

γ-Aryl ketoesters are key intermediates in the synthesis of various cyclic compounds, including tetralones, and are found in the structure of numerous biologically active molecules. The most direct Friedel-Crafts approach involves the acylation of an arene with a succinic acid monoester derivative.

Acylation of Arenes with Ethyl Succinoyl Chloride

The Friedel-Crafts acylation of arenes with ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride) provides a straightforward route to ethyl 4-aryl-4-oxobutanoates.[5]

Acylation of Arenes with Succinic Anhydride and Subsequent Esterification

An alternative two-step process involves the Friedel-Crafts acylation of an arene with succinic anhydride to form a 4-aryl-4-oxobutanoic acid, which is then esterified to the desired γ-ketoester.[6][7]

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of various aryl ketoesters via Friedel-Crafts acylation and related methods.

Table 1: Synthesis of α-Aryl Ketoesters

| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzene | Ethyl oxalyl chloride | AlCl₃ | None (solvent-free) | 2 | RT | 86 | [8] |

| Indole | Oxalyl chloride, then EtOH | None | THF | 3, then 18 | RT | 20-78 | [4] |

| N-Ts-pyrrole | 1-Naphthoyl chloride | AlCl₃ | Dichloromethane | - | RT | - | [9] |

Table 2: Synthesis of β-Aryl Ketoesters

| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzene | Ethyl malonyl chloride | AlCl₃ | - | - | - | - | |

| Phenol | Ethyl cyanoacetate | AlCl₃ | Dichloromethane | 24 | 20 | - | [10] |

Table 3: Synthesis of γ-Aryl Ketoesters

| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Toluene | Ethyl 4-chloro-4-oxobutanoate | AlCl₃ | Dichloromethane | 2-4 | RT | - | [5] |

| Benzene | Succinic anhydride | AlCl₃ | Benzene | 0.5 | Reflux | - | [6] |

| Anisole | Succinic anhydride | AlCl₃ | - | - | - | - | [7][11] |

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of an Arene with an Acyl Chloride

Materials:

-

Anhydrous aluminum chloride (1.1 equiv)

-

Anhydrous dichloromethane (as solvent)

-

Aromatic compound (1.0 equiv)

-

Acyl chloride (1.1 equiv)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a calcium chloride drying tube, add anhydrous aluminum chloride and dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add the acyl chloride dropwise to the stirred suspension.

-

After the addition of the acyl chloride is complete, add the aromatic compound dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.[5][12]

Synthesis of Ethyl 4-oxo-4-(p-tolyl)butanoate

Materials:

-

Anhydrous aluminum chloride

-

Anhydrous dichloromethane

-

Toluene (1.0 equivalent)

-

Ethyl 4-chloro-4-oxobutanoate (1.0 equivalent)

Procedure:

-

In a fume hood, to a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride.

-

Add anhydrous dichloromethane to the flask and cool the stirred suspension to 0 °C in an ice bath.

-

A solution of toluene and ethyl 4-chloro-4-oxobutanoate in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction is worked up by carefully pouring the mixture into a beaker of ice and concentrated HCl.

-

The product is extracted with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 4-oxo-4-(p-tolyl)butanoate.[5]

Synthesis of Indole-3-glyoxylic acid ethyl ester

Materials:

-

Indole

-

Oxalyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol (absolute)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMAP (4-Dimethylaminopyridine)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve indole in anhydrous THF.

-

Cool the solution to 0 °C and add oxalyl chloride dropwise.

-

Allow the reaction to stir at room temperature for 3 hours to form the indole-3-glyoxylyl chloride intermediate.

-

In a separate flask, prepare a solution of ethanol, DIPEA, and a catalytic amount of DMAP in THF.

-

Add the solution of the acylating agent to the freshly prepared indole-3-glyoxylyl chloride solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired indole-3-glyoxylic acid ethyl ester.[4]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of Friedel-Crafts Acylation.

Caption: General Experimental Workflow.

References

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajprd.com [ajprd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]

- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces - Google Patents [patents.google.com]

- 11. Predict the products of the following reactions.(d) anisole + suc... | Study Prep in Pearson+ [pearson.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Starting Materials and Synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a key intermediate in pharmaceutical and chemical research. This document details the necessary starting materials, provides established experimental protocols, and presents quantitative data to support laboratory synthesis.

Introduction

This compound is an alpha-keto ester whose structural features make it a versatile building block in organic synthesis. The presence of a reactive ketone, an ester functional group, and a chlorinated phenyl ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds of medicinal interest. This guide explores the three principal synthetic strategies for its preparation: Friedel-Crafts acylation, Grignard reaction, and the oxidation of a precursor alcohol.

Synthesis of Key Starting Materials

The successful synthesis of the target compound relies on the availability and purity of its precursors. This section details the preparation of two critical starting materials: 3-chlorobenzoyl chloride and ethyl oxalyl chloride.

Synthesis of 3-Chlorobenzoyl Chloride

3-Chlorobenzoyl chloride is most commonly synthesized from 3-chlorobenzoic acid. A reliable method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol:

A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) is stirred overnight at 90°C.[1] Following the reaction, the excess thionyl chloride is removed under vacuum to yield 3-chlorobenzoyl chloride as a light yellow oil.[1]

| Starting Material | Reagent | Temperature | Time | Product | Yield |

| 3-Chlorobenzoic Acid | Thionyl Chloride | 90°C | Overnight | 3-Chlorobenzoyl Chloride | 90%[1] |

Synthesis of Ethyl Oxalyl Chloride

Ethyl oxalyl chloride can be prepared via a two-step process from diethyl oxalate or a one-step process from oxalyl chloride.

Two-Step Protocol from Diethyl Oxalate:

-

Formation of Potassium Monoethyl Oxalate: A mixture of potassium acetate (20 g), water (30 mL), and diethyl oxalate (29.2 g, 0.2 mol) is stirred at 70-80°C for 2 hours. The reaction mixture is then cooled and concentrated. Ethanol and ether are added to precipitate the product, which is collected by filtration.

-

Conversion to Ethyl Oxalyl Chloride: The dried potassium monoethyl oxalate (20.6 g, 0.13 mol) is mixed with diethyl ether (20 mL) and cooled in an ice bath. Thionyl chloride (30 g, 0.25 mol) is added slowly, and the mixture is heated under reflux for 15 hours. The solid potassium chloride is removed by filtration, and the filtrate is distilled to collect the fraction at 125-130°C.

| Starting Material | Reagents | Temperature | Time | Intermediate/Product | Yield |

| Diethyl Oxalate | Potassium Acetate, Water | 70-80°C | 2 hours | Potassium Monoethyl Oxalate | 76% |

| Potassium Monoethyl Oxalate | Thionyl Chloride, Diethyl Ether | Reflux | 15 hours | Ethyl Oxalyl Chloride | 69% |

One-Step Protocol from Oxalyl Chloride:

Oxalyl chloride is reacted with absolute ethanol in the presence of a diluent such as diethyl oxalate at a temperature of 15-19°C. This method offers a higher yield and simpler procedure.

| Starting Material | Reagent | Diluent | Temperature | Product | Yield |

| Oxalyl chloride | Absolute Ethanol | Diethyl Oxalate | 15-19°C | Ethyl Oxalyl Chloride | 85-88% |

Synthetic Routes to this compound

There are three primary methods for the synthesis of this compound, each with distinct advantages and considerations.

Method 1: Friedel-Crafts Acylation

This classic method involves the direct acylation of chlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The chloro-substituent on the benzene ring is an ortho, para-director, leading to a mixture of isomers, with the para-substituted product being the major isomer due to reduced steric hindrance.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, anhydrous aluminum chloride (1.2 equivalents) is suspended in an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The suspension is cooled to 0-5°C in an ice bath.

-

Reagent Addition: A solution of ethyl oxalyl chloride (1.0 equivalent) and chlorobenzene (1.0 to 2.0 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

References

Reactivity of alpha-keto esters with aryl halides

An In-depth Technical Guide to the Reactivity of α-Keto Esters with Aryl Halides

Introduction

The formation of a carbon-carbon bond between an aromatic ring and the α-position of a carbonyl compound is a cornerstone of modern organic synthesis. The resulting α-aryl keto esters are valuable building blocks for a wide range of biologically active molecules and pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive overview of the primary catalytic methods for achieving the arylation of α-keto esters with aryl halides, focusing on palladium-catalyzed, copper-catalyzed, and photoredox-mediated approaches.

Core Catalytic Strategies

The direct α-arylation of α-keto esters has been successfully achieved using several catalytic systems. The most prominent among these are palladium-based catalysts, which have been extensively studied and optimized. Copper-catalyzed systems, often leveraging ligands like amino acids, offer a more economical alternative. More recently, photoredox catalysis has emerged as a powerful method, enabling these transformations under mild, metal-free conditions.

Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of carbonyl compounds is a well-established and versatile method.[4][5] The reaction typically involves the coupling of an enolate, generated from the α-keto ester and a base, with an aryl halide in the presence of a palladium catalyst. The success of this reaction is highly dependent on the choice of ligand, which is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

The generally accepted mechanism for this transformation involves three key stages:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl halide (Ar-X) to form an arylpalladium(II) halide intermediate.[6]

-

Transmetalation/Deprotonation: The α-keto ester forms an enolate in the presence of a base. This enolate then displaces the halide on the arylpalladium(II) complex.[6]

-

Reductive Elimination: The resulting arylpalladium(II) enolate intermediate undergoes reductive elimination to form the desired α-aryl keto ester and regenerate the Pd(0) catalyst.[4][5][6]

Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biphenyl-based ligands, are highly effective in these systems, leading to high yields and broad substrate scope.[1][4][7]

Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, present a cost-effective alternative to palladium-based systems.[8] These reactions have been successfully applied to the coupling of aryl halides with various nucleophiles, including the enolates of β-keto esters.[9][10] The use of specific ligands, such as amino acids (e.g., L-proline) or β-keto esters themselves, has been shown to significantly accelerate the reaction and broaden its scope, allowing it to proceed under milder conditions.[9][10]

Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful and green alternative for C-C bond formation.[11][12] This approach allows for the generation of radical intermediates under exceptionally mild conditions, often without the need for a transition metal.[11][13] In the context of α-keto esters, photoredox catalysis can facilitate the generation of an α-radical from the ester enolate, which then couples with an aryl radical generated from the aryl halide.[13] This methodology is characterized by its operational simplicity and high functional group tolerance.[11]

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed α-arylation of α-keto esters, providing a quantitative comparison of different catalytic systems.

Table 1: Palladium-Catalyzed Arylation of tert-Butyl α-Keto Ester with Aryl Bromides[1]

| Entry | Aryl Bromide (Ar-Br) | Base | Ligand | Yield (%) |

| 1 | 4-Bromotoluene | NaHMDS | P(t-Bu)₃ | 95 |

| 2 | 4-Bromoanisole | NaHMDS | P(t-Bu)₃ | 92 |

| 3 | 4-Bromobenzonitrile | NaHMDS | P(t-Bu)₃ | 91 |

| 4 | 3-Bromopyridine | NaHMDS | P(t-Bu)₃ | 85 |

| 5 | 5-Bromoindole | NaHMDS | P(t-Bu)₃ | 88 |

| 6 | 2-Bromotoluene | NaHMDS | P(t-Bu)₃ | 75 |

Conditions: 1.0 equiv α-keto ester, 2.0 equiv aryl bromide, 3.0 equiv base, 2 mol % Pd₂(dba)₃, 8 mol % ligand, in Toluene at 110 °C for 12 h.[1]

Table 2: Palladium-Catalyzed Arylation of Esters with Aryl Chlorides[7]

| Entry | Ester | Aryl Chloride (Ar-Cl) | Catalyst System | Yield (%) |

| 1 | tert-Butyl Propionate | Chlorobenzene | {[P(t-Bu)₃]PdBr}₂ | 99 |

| 2 | tert-Butyl Propionate | 4-Chlorotoluene | {[P(t-Bu)₃]PdBr}₂ | 98 |

| 3 | Methyl Isobutyrate | 4-Chloroanisole | Pd(dba)₂ / P(t-Bu)₃ | 95 |

| 4 | tert-Butyl Acetate | Chlorobenzene | Pd(dba)₂ / Q-phos | 85 |

Conditions vary but generally involve 0.2–1 mol % palladium catalyst with the sodium enolate of the ester.[7]

Experimental Protocols

This section provides a representative experimental protocol for the palladium-catalyzed α-arylation of an α-keto ester.

General Procedure for Pd-Catalyzed α-Arylation of an α-Keto Ester

Materials:

-

α-Keto ester (1.0 mmol)

-

Aryl bromide (2.0 mmol)

-

Sodium hexamethyldisilazide (NaHMDS) (3.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol %)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 mmol, 8 mol %)

-

Anhydrous toluene (5 mL)

Procedure:

-

Catalyst Preparation: In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ and P(t-Bu)₃. Anhydrous toluene is added, and the mixture is stirred for 10 minutes.

-

Reagent Addition: The α-keto ester, aryl bromide, and NaHMDS are added to the Schlenk tube.

-

Reaction: The tube is sealed, removed from the glovebox, and heated to 110 °C in an oil bath with stirring for 12 hours.

-

Workup: After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α-aryl keto ester.

Conclusion

The α-arylation of keto esters with aryl halides is a pivotal transformation in modern organic chemistry, with palladium catalysis being the most mature and widely used method. The development of robust ligands has been instrumental in achieving high yields and broad functional group tolerance. Emerging techniques, particularly photoredox catalysis, offer promising green alternatives that operate under mild conditions. The choice of catalytic system ultimately depends on the specific substrate, desired functional group compatibility, and economic considerations. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize these powerful synthetic methodologies.

References

- 1. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A beta-keto ester as a novel, efficient, and versatile ligand for copper(I)-catalyzed C-N, C-O, and C-S coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Photoredox Activation for the Direct β-Arylation of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photocatalyzed Direct α-Alkylation of Esters Using Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Synthetic Applications of Ethyl 2-(3-chlorophenyl)-2-oxoacetate (>97% Purity): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Ethyl 2-(3-chlorophenyl)-2-oxoacetate with a purity greater than 97%. It is intended to assist researchers, chemists, and professionals in drug development in sourcing this key reagent and utilizing it effectively in synthetic applications. This document outlines key specifications from various suppliers, a detailed experimental protocol for a representative synthetic transformation, and a visual representation of the synthetic workflow.

Commercial Availability

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. Several chemical suppliers offer this compound at a purity of >97%. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate a comparative analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| ChemScene | This compound | 62123-73-3 | C₁₀H₉ClO₃ | 212.63 | ≥97% | Sealed in dry, 2-8°C[1] |

| 2a biotech | This compound | 62123-73-3 | Not Specified | Not Specified | 96%+ | Not Specified[2] |

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Utility and Experimental Protocol

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, which are prominent motifs in many pharmaceutical agents. The presence of the α-ketoester functionality allows for a range of chemical transformations, including condensations, cyclizations, and multicomponent reactions.

The following is a detailed, representative experimental protocol for the synthesis of a quinoxaline derivative, a privileged scaffold in drug discovery. This protocol is adapted from established procedures for the analogous bromo-substituted compound and is expected to be readily applicable to the chloro-analog.

Synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one

This protocol details the condensation reaction between this compound and o-phenylenediamine to yield 3-(3-chlorophenyl)quinoxalin-2(1H)-one.

Materials:

-

This compound (>97%)

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold water while stirring.

-

Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove any residual acetic acid and unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-(3-chlorophenyl)quinoxalin-2(1H)-one from this compound and o-phenylenediamine.

Caption: Synthetic workflow for the formation of a quinoxaline derivative.

References

Ethyl 2-(3-chlorophenyl)-2-oxoacetate safety and handling

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(3-chlorophenyl)-2-oxoacetate

This guide provides comprehensive safety and handling information for this compound (CAS No. 62123-73-3), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency response protocols.

Physicochemical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 62123-73-3 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | [2] |

| Purity | ≥97% | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| LogP | 2.0858 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification and associated precautionary statements. A related compound, Ethyl 2-chloro-2-oxoacetate, is noted to be a flammable liquid and vapor that causes severe skin burns, eye damage, and may cause respiratory irritation.[3]

| Hazard Category | GHS Classification | Hazard Statement (H-code) | Precautionary Statement (P-code) | Signal Word | Pictograms |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 | Warning | GHS07 |

This data is representative of similar compounds and should be used as a guideline. Refer to the specific Safety Data Sheet (SDS) for the exact product in use.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure personnel safety and maintain the integrity of the compound.

Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the work area.[3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and take precautionary measures against static discharges.[3][5]

-

Inhalation/Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Avoid contact with skin, eyes, and clothing.[7]

Storage Conditions

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][5][6]

-

Temperature: Store at recommended temperatures, typically 2-8°C, and protect from sunlight.[1][4]

-

Incompatible Materials: Avoid storage with acids, bases, oxidizing agents, and reducing agents.[5]

Emergency and First-Aid Measures

Immediate and appropriate action is crucial in the event of an exposure or accident.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[4] |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following provides a general guideline.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[9] |

| Skin Protection | Wear chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl) and a lab coat or coveralls.[4] |

| Respiratory Protection | If exposure limits are exceeded or ventilation is inadequate, use an air-purifying respirator with organic vapor cartridges or a supplied-air respirator.[4] |

Experimental Safety Protocols

Specific experimental protocols for the toxicity of this compound are not detailed in the provided search results. Therefore, a representative methodology based on established OECD guidelines for a related assessment is provided below.

Representative Protocol: Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

-

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

Approximately 24 hours before the test, a section of the animal's dorsal fur is clipped.

-

A dose of 0.5 mL of the liquid test substance is applied to a small area (approx. 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and secured with non-irritating tape.

-

The exposure duration is typically 4 hours. After this period, the patch and any residual test substance are removed.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are calculated for each observation time. The substance is classified as an irritant if the scores meet specific criteria defined in the guideline.

-

Endpoint: The primary endpoint is the determination of skin irritation potential, classified according to the Globally Harmonized System (GHS).

Visualized Workflows and Relationships

Chemical Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling chemical substances.

Emergency Spill Response

This flowchart outlines the critical steps for responding to an accidental spill of this compound.

Caption: Emergency response flowchart for chemical spills.

References

- 1. chemscene.com [chemscene.com]